molecular formula C24H17NO6 B2835377 N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide CAS No. 886180-39-8

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide

Cat. No.: B2835377
CAS No.: 886180-39-8
M. Wt: 415.401
InChI Key: WANIXZYGQAOPIJ-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide is a complex organic compound featuring a benzofuran core linked to a benzo[d][1,3]dioxole moiety and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step involves the coupling of the benzofuran core with a benzo[d][1,3]dioxole derivative using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Methoxybenzamide Group: The final step is the amidation reaction where the intermediate product is reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely scale up these laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran and benzo[d][1,3]dioxole rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and Friedel-Crafts catalysts (e.g., aluminum chloride).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced amides.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by interfering with cell cycle progression and inducing apoptosis .

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its ability to target specific molecular pathways makes it a candidate for drug development, particularly in oncology .

Industry

Industrially, this compound can be used in the development of pharmaceuticals and as a precursor for other bioactive molecules. Its synthesis and modification are of interest for creating new materials with desired properties.

Mechanism of Action

The mechanism by which N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide exerts its effects involves the inhibition of key enzymes and proteins involved in cell proliferation. It targets molecular pathways such as the tubulin polymerization pathway, leading to cell cycle arrest and apoptosis . The compound binds to the active sites of these proteins, disrupting their normal function and thereby inhibiting cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methylbenzamide
  • N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-chlorobenzamide

Uniqueness

Compared to similar compounds, N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide exhibits unique properties due to the presence of the methoxy group. This functional group enhances its solubility and bioavailability, making it more effective in biological systems. Additionally, the methoxy group can participate in hydrogen bonding, potentially increasing the compound’s binding affinity to its molecular targets.

Properties

IUPAC Name

N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO6/c1-28-16-9-6-14(7-10-16)24(27)25-21-17-4-2-3-5-18(17)31-23(21)22(26)15-8-11-19-20(12-15)30-13-29-19/h2-12H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANIXZYGQAOPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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